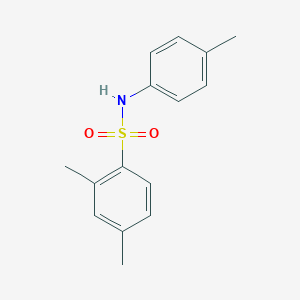![molecular formula C10H12O3 B229197 1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
1-[3-(2-Hydroxyethoxy)phenyl]ethanone
描述
1-[3-(2-Hydroxyethoxy)phenyl]ethanone, also known as HEPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HEPE is a ketone derivative of phenyl ethyl alcohol and is widely used in the synthesis of various organic compounds.
作用机制
The mechanism of action of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone is not well understood, but it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenases and lipoxygenases. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and physiological effects:
1-[3-(2-Hydroxyethoxy)phenyl]ethanone has been shown to have various biochemical and physiological effects, such as anti-inflammatory, anti-oxidant, and anti-cancer activities. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone has been shown to inhibit the growth of various cancer cells, such as breast cancer and prostate cancer cells. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
1-[3-(2-Hydroxyethoxy)phenyl]ethanone has several advantages for lab experiments, such as its ease of synthesis, low toxicity, and stability. However, 1-[3-(2-Hydroxyethoxy)phenyl]ethanone has some limitations, such as its low solubility in water, which can limit its use in certain experiments. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone can also be sensitive to air and light, which can affect its stability and purity.
未来方向
1-[3-(2-Hydroxyethoxy)phenyl]ethanone has several potential future directions, such as its use as a starting material for the synthesis of new drugs, as a reagent in analytical chemistry, and as a tool for studying the mechanisms of inflammation and cancer. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone derivatives with improved solubility and stability could be developed for use in various applications. Further studies are needed to elucidate the mechanism of action of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone and to explore its potential therapeutic applications.
In conclusion, 1-[3-(2-Hydroxyethoxy)phenyl]ethanone is a chemical compound with potential applications in various scientific research fields. Its ease of synthesis, low toxicity, and stability make it an attractive compound for use in various experiments. Further studies are needed to fully understand the mechanism of action of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone and to explore its potential applications in the development of new drugs and therapies.
科学研究应用
1-[3-(2-Hydroxyethoxy)phenyl]ethanone has been widely used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent in analytical chemistry, and in the development of new drugs. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone can be used as a starting material for the synthesis of various derivatives, such as 1-(3-(2-methoxyethoxy)phenyl)ethanone, which has potential applications in the pharmaceutical industry.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.2 g/mol |
IUPAC 名称 |
1-[3-(2-hydroxyethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H12O3/c1-8(12)9-3-2-4-10(7-9)13-6-5-11/h2-4,7,11H,5-6H2,1H3 |
InChI 键 |
BMUBGJVKNWYLNL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OCCO |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)OCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

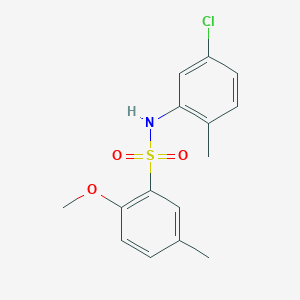
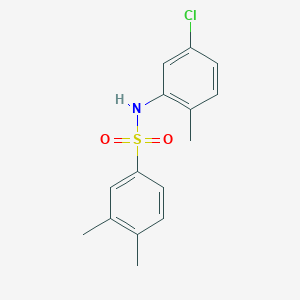
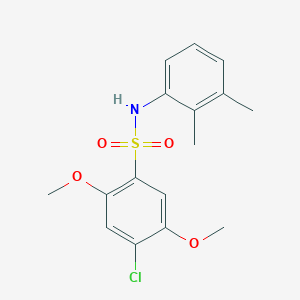
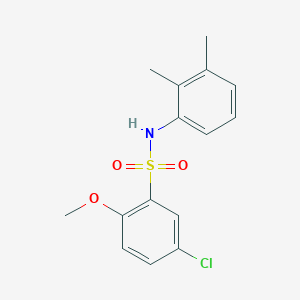
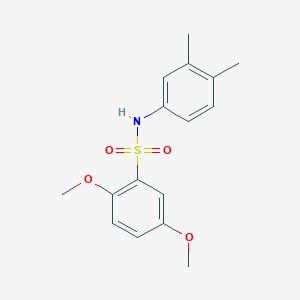
![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
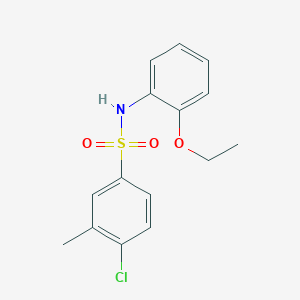
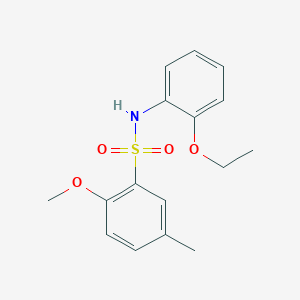

![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)
